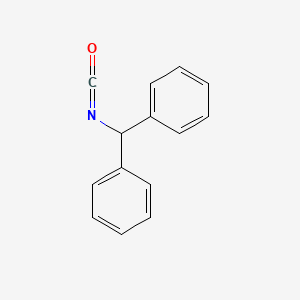

Diphenylmethyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[isocyanato(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-11-15-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLKKFSDKDJGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401227 | |

| Record name | Diphenylmethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3066-44-2 | |

| Record name | Diphenylmethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (isocyanatomethylene)dibenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diphenylmethyl Isocyanate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of diphenylmethyl isocyanate, a key reagent in synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, reactivity, and safe handling protocols. The information presented herein is grounded in established scientific literature and aims to equip the reader with the technical knowledge necessary for its effective and safe utilization in a laboratory setting.

Core Identity and Physicochemical Properties

This compound, also known as 1,1'-(isocyanatomethylene)dibenzene, is an aromatic monoisocyanate. Its unique structural feature, a diphenylmethyl group attached to the isocyanate functionality, imparts specific reactivity and properties that are leveraged in various synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3066-44-2 | [1] |

| Molecular Formula | C₁₄H₁₁NO | [1][2] |

| Molecular Weight | 209.24 g/mol | [1][2] |

| Boiling Point | 298 °C (lit.) | [3] |

| Density | 1.105 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n²⁰/D) | 1.579 (lit.) | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Synonyms | (Isocyanatomethylene)dibenzene, Benzene, 1,1'-(isocyanatomethylene)bis- | [2][5] |

Synthesis of this compound

The synthesis of isocyanates, including this compound, is most commonly achieved through the phosgenation of the corresponding primary amine.[6] This method, while effective, involves the use of highly toxic phosgene gas and requires stringent safety precautions. The general reaction involves the treatment of diphenylmethylamine with phosgene or a phosgene equivalent.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process occurring in a suitable solvent. The initial reaction forms a carbamoyl chloride intermediate, which is then thermally decomposed to yield the isocyanate and hydrogen chloride.

Sources

- 1. scbt.com [scbt.com]

- 2. (Isocyanatomethylene)dibenzene | C14H11NO | CID 4250935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 | 3066-44-2 [chemicalbook.com]

- 4. Diisocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]

- 5. guidechem.com [guidechem.com]

- 6. poliuretanos.com.br [poliuretanos.com.br]

The Synthesis and Characterization of Diphenylmethyl Isocyanate: A Technical Guide for Researchers

Abstract

Diphenylmethyl isocyanate, a vital reagent in organic synthesis, serves as a cornerstone for the development of a diverse array of compounds, particularly in the pharmaceutical and materials science sectors. Its unique structural motif, featuring a reactive isocyanate group appended to a bulky diphenylmethyl scaffold, imparts specific properties to its derivatives, making it a molecule of significant interest. This technical guide provides an in-depth exploration of the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The narrative delves into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative scientific principles.

Introduction: The Significance and Hazards of this compound

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. The diphenylmethyl group offers steric bulk and specific electronic properties, which can be strategically employed to modulate the biological activity and physical characteristics of the final products. However, it is imperative to recognize that isocyanates as a class of compounds are highly reactive and pose significant health risks.[1]

Safety First: A Non-Negotiable Prerequisite

Before embarking on any synthesis involving isocyanates, a thorough understanding and strict adherence to safety protocols are paramount. Isocyanates are potent irritants to the mucous membranes of the eyes, gastrointestinal tract, and respiratory tract.[1] Both respiratory and dermal exposure can lead to sensitization, with the potential for severe asthma in sensitized individuals.[1] Therefore, all manipulations of this compound and its precursors must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[2][3][4] In case of accidental exposure, immediate medical attention should be sought.

Synthetic Methodologies: Pathways to this compound

The synthesis of this compound can be approached through several routes, with the choice of method often dictated by the available starting materials, scale of the reaction, and safety considerations. The two primary methods discussed herein are the Curtius rearrangement and the phosgenation of diphenylmethylamine.

The Curtius Rearrangement: A Phosgene-Free Approach

The Curtius rearrangement is a classic and versatile method for converting a carboxylic acid into an isocyanate via the thermal decomposition of an acyl azide.[5][6][7][8] This phosgene-free route is often favored in laboratory settings due to the avoidance of the highly toxic phosgene gas. The reaction proceeds with the retention of stereochemistry at the migrating group.[5][6]

Mechanism of the Curtius Rearrangement:

The reaction is believed to be a concerted process where the loss of nitrogen gas and the migration of the R-group occur simultaneously to form the isocyanate, avoiding the formation of a discrete nitrene intermediate.[5]

Figure 1: General workflow for the Curtius Rearrangement.

Experimental Protocol: Synthesis of this compound via Curtius Rearrangement

-

Preparation of Diphenylacetyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diphenylacetic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the evolution of HCl gas ceases. The excess thionyl chloride is then removed under reduced pressure to yield crude diphenylacetyl chloride.

-

Formation of Diphenylacetyl Azide: Dissolve the crude diphenylacetyl chloride in a suitable anhydrous solvent such as acetone or toluene. Cool the solution in an ice bath and add a solution of sodium azide in water dropwise with vigorous stirring. Continue stirring at room temperature for 1-2 hours.

-

Curtius Rearrangement: Carefully extract the organic layer containing the diphenylacetyl azide. After drying the organic phase, the solvent is removed under reduced pressure. The crude acyl azide is then dissolved in an inert, high-boiling solvent like toluene or diphenyl ether and heated to induce the rearrangement. The reaction progress can be monitored by the evolution of nitrogen gas.

-

Purification: Once the reaction is complete, the this compound can be purified by fractional distillation under reduced pressure.

Phosgenation of Diphenylmethylamine: The Industrial Route

The reaction of primary amines with phosgene or its safer alternatives, such as diphosgene or triphosgene, is the most common industrial method for the synthesis of isocyanates.[9][10] This method is highly efficient but requires stringent safety precautions due to the extreme toxicity of phosgene.[9] Triphosgene, a solid, is often used in laboratory settings as a safer alternative to gaseous phosgene.[11][12]

Mechanism of Phosgenation:

The reaction proceeds through the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride upon heating to yield the isocyanate.

Figure 2: Simplified reaction scheme for phosgenation.

Experimental Protocol: Synthesis of this compound using Triphosgene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, dissolve diphenylmethylamine in an anhydrous chlorinated solvent such as dichloromethane or chloroform.

-

Addition of Triphosgene: To this solution, add a solution of triphosgene in the same solvent dropwise at 0 °C. An inert atmosphere is maintained throughout the addition.

-

Reaction and Work-up: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then refluxed until the reaction is complete (monitored by TLC or GC). The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to afford pure this compound.

Characterization of this compound

The unequivocal identification and purity assessment of the synthesized this compound are crucial. A combination of spectroscopic techniques is typically employed for this purpose.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which typically appears in the region of 2280-2240 cm⁻¹.[13][14] The presence of this intense band is a definitive indicator of the successful formation of the isocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the overall structure of the molecule.

-

¹H NMR: The spectrum will show a characteristic singlet for the methine proton (-CH) of the diphenylmethyl group, typically in the range of 5.0-6.0 ppm. The aromatic protons will appear as a complex multiplet in the aromatic region (7.0-7.5 ppm).

-

¹³C NMR: The carbon of the isocyanate group (-N=C=O) gives a signal in the region of 120-130 ppm. The methine carbon will appear around 60-70 ppm, and the aromatic carbons will be observed in the 125-145 ppm range.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak corresponding to the mass of this compound (C₁₄H₁₁NO) should be observed.

| Technique | Characteristic Signal | Typical Range/Value |

| IR Spectroscopy | -N=C=O asymmetric stretch | 2280-2240 cm⁻¹[13][14] |

| ¹H NMR | Methine proton (-CH) | 5.0-6.0 ppm |

| Aromatic protons | 7.0-7.5 ppm | |

| ¹³C NMR | Isocyanate carbon (-NCO) | 120-130 ppm |

| Methine carbon (-CH) | 60-70 ppm | |

| Aromatic carbons | 125-145 ppm | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 209.08 |

Table 1: Summary of Spectroscopic Data for this compound.

Experimental Protocols for Characterization

Infrared Spectroscopy (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum.

-

Place a small drop of the purified this compound directly onto the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance Spectroscopy:

-

Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data to obtain the final spectra for analysis.

Mass Spectrometry (Electron Impact - EI):

-

Dissolve a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or GC-MS.

-

Acquire the mass spectrum under standard EI conditions.

Conclusion

The synthesis and characterization of this compound require a careful and methodical approach, with an unwavering commitment to safety. This guide has outlined two robust synthetic pathways—the Curtius rearrangement and phosgenation—providing the foundational knowledge for researchers to select the most appropriate method for their specific needs. The detailed characterization protocols ensure the identity and purity of the final product, a critical step for its successful application in further research and development. By integrating a deep understanding of the underlying chemical principles with rigorous experimental execution, scientists can confidently and safely work with this valuable chemical intermediate.

References

- 5 Ways to Protect Yourself From Isocyanate Exposure - Lakeland Industries. (n.d.).

- GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (n.d.).

- Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023, June 23). Spectroscopy Online.

- Isocyanates: Working Safely - CDPH. (n.d.).

- Isocyanates technical fact sheet | SafeWork NSW. (n.d.).

- Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape. (n.d.).

- Organic Nitrogen Compounds IX: Urethanes and Diisocyanates. (2020, May 21). Spectroscopy Online.

- Curtius rearrangement. (n.d.). In Wikipedia.

- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2018). ChemMedChem, 13(22), 2351–2373.

- Curtius Rearrangement. (n.d.). Organic Chemistry Portal.

- Curtius Rearrangement. (n.d.). Alfa Chemistry.

- The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (n.d.). Organic & Biomolecular Chemistry.

- How To Get Isocyanate? (2023). ACS Omega.

- US20150246873A1 - Method for producing diisocyanates by phosgenating diamine suspensions - Google Patents. (n.d.).

- How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? (2020, June 28). ResearchGate.

- CN103145586A - Synthetic method of isophorone diisocyanate - Google Patents. (n.d.).

Sources

- 1. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 2. lakeland.com [lakeland.com]

- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 4. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Curtius Rearrangement [organic-chemistry.org]

- 9. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20150246873A1 - Method for producing diisocyanates by phosgenating diamine suspensions - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN103145586A - Synthetic method of isophorone diisocyanate - Google Patents [patents.google.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

Diphenylmethyl Isocyanate and Primary Amines: A Guide to Urea Synthesis, Reactivity, and Protocol Optimization

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the reaction between diphenylmethyl isocyanate and primary amines, a cornerstone transformation for the synthesis of substituted ureas. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to explore the underlying principles of reactivity, kinetics, and mechanistic pathways. Our focus is on providing actionable insights and robust protocols that ensure reproducibility and high-yield synthesis of target urea-containing molecules, which are prevalent scaffolds in modern medicinal chemistry.[1][2]

Foundational Principles: The Isocyanate-Amine Reaction

The reaction between an isocyanate and a primary amine is a highly efficient and generally high-yielding method for the formation of a disubstituted urea.[3][4] This transformation is a classic example of nucleophilic addition.

The Isocyanate Functional Group

The reactivity of the isocyanate group (–N=C=O) is dominated by the electrophilic character of the central carbon atom. This electrophilicity is a result of resonance stabilization, which delocalizes the pi electrons and places a partial positive charge on the carbon.[5][6] Electron-withdrawing groups attached to the nitrogen atom can further enhance this reactivity, while electron-donating groups can diminish it.[6] this compound, with its bulky diphenylmethyl group, presents unique steric considerations that will be discussed later.

The Primary Amine Nucleophile

Primary amines (R-NH₂) are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. The reaction proceeds via the attack of this nitrogen lone pair on the electrophilic carbonyl carbon of the isocyanate.[6] The reaction is typically very fast, especially with aliphatic primary amines, and often does not require catalysis.[5][7]

Reaction Mechanism: Formation of a Substituted Urea

The generally accepted mechanism involves a direct nucleophilic attack followed by a proton transfer, leading to the stable urea linkage.[6] The process is highly exothermic.

Caption: Nucleophilic addition of a primary amine to this compound.

Factors Influencing Reactivity and Selectivity

Optimizing the reaction requires a nuanced understanding of the variables that control its rate and outcome. The choice of solvent, temperature, and reactant structure all play critical roles.

| Factor | Influence on Reaction Rate | Rationale & Expert Insights |

| Amine Structure | Primary Aliphatic > Primary Aromatic > Secondary | Aliphatic amines are more basic and less sterically hindered, making them significantly more reactive than aromatic amines.[5] Secondary amines are generally less reactive than primary amines due to increased steric bulk around the nitrogen.[8] |

| Steric Hindrance | Decreases rate | The bulky diphenylmethyl group on the isocyanate and bulky substituents near the amine nitrogen can sterically hinder the approach of the nucleophile to the electrophilic carbon, slowing the reaction.[5] |

| Solvent Polarity | Slower in more polar solvents | The reaction often proceeds faster in less polar, aprotic solvents (e.g., THF, DCM). More polar solvents can stabilize the reactants, increasing the activation energy required for the reaction to proceed.[9] |

| Temperature | Increases rate (with caution) | Higher temperatures generally increase the reaction rate.[9] However, the reaction is highly exothermic. Aggressive heating can lead to side reactions and impurity formation. Controlled low-temperature addition is often preferred to manage the exotherm. |

| Catalysis | Generally not required | The reaction between primary amines and isocyanates is typically so rapid that it does not require a catalyst.[5] In contrast, reactions with less reactive nucleophiles like alcohols often necessitate catalysts such as dibutyltin dilaurate or tertiary amines.[10][11] |

digraph "Reactivity_Factors" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];center_node [label="Reaction Rate & Selectivity", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

amine [label="Amine Structure\n(Primary vs. Secondary,\nAliphatic vs. Aromatic)"]; sterics [label="Steric Hindrance"]; solvent [label="Solvent Polarity"]; temp [label="Temperature"]; catalyst [label="Catalyst Presence"];

center_node -> amine [label="Basicity & Accessibility", color="#EA4335"]; center_node -> sterics [label="Reduces Collision Frequency", color="#FBBC05"]; center_node -> solvent [label="Stabilizes Reactants", color="#34A853"]; center_node -> temp [label="Controls Kinetics", color="#EA4335"]; center_node -> catalyst [label="Generally Unnecessary", color="#5F6368"]; }

Caption: Key factors governing the isocyanate-amine reaction outcome.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating method for the synthesis of a 1-diphenylmethyl-3-alkylurea. The procedure emphasizes control over the reaction exotherm and ensures high purity of the final product.

Materials and Reagents

-

This compound (1.0 eq)

-

Primary amine of interest (1.0 - 1.05 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.05 eq).

-

Solvent Addition: Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.

-

Temperature Control (Critical Step): Cool the stirred amine solution to 0 °C using an ice-water bath. This is crucial for controlling the reaction's exothermic nature and preventing the formation of byproducts.

-

Isocyanate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirring amine solution over 15-30 minutes using a dropping funnel.

-

Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting reagent (typically the isocyanate) indicates completion.[12] A simple method is to spot the reaction mixture on a TLC plate and check for the consumption of the starting amine.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (to remove any potential acidic impurities) and then with brine.

-

Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude urea product is often a solid that precipitates during the reaction or upon concentration.[4] If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of diphenylmethyl ureas.

Analytical Characterization

Confirming the structure and purity of the synthesized urea is essential. A combination of spectroscopic methods provides a comprehensive characterization.

| Technique | Key Observables for Urea Product |

| ¹H NMR | Appearance of two distinct N-H protons, typically observed as broad singlets or triplets (if coupled to adjacent CH) in the δ 6.0-9.0 ppm range.[1] One N-H corresponds to the diphenylmethyl side, and the other to the primary amine side. |

| ¹³C NMR | A characteristic carbonyl (C=O) signal for the urea linkage appears in the δ 150-160 ppm region.[1] |

| FT-IR | Disappearance of the sharp, strong isocyanate (–N=C=O) stretch at ~2270 cm⁻¹. Appearance of a strong carbonyl (C=O) stretch for the urea at ~1630-1660 cm⁻¹ and N-H stretching bands around 3300-3400 cm⁻¹. |

| LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the expected urea product confirms its formation and assesses purity.[12][13] |

Conclusion and Best Practices

The reaction of this compound with primary amines is a powerful tool for accessing valuable urea derivatives. Success hinges on a foundational understanding of the reaction's speed and exothermic nature. The most critical parameter to control is temperature; slow, cooled addition of the isocyanate is paramount to achieving high yields and purity. While the reaction is robust, adherence to anhydrous conditions is recommended to prevent the competing reaction of the isocyanate with water, which forms an unstable carbamic acid that decomposes to an amine and CO₂, potentially leading to side products and pressure buildup.[9][11] By implementing the protocols and considering the influencing factors outlined in this guide, researchers can confidently and reproducibly synthesize target molecules for downstream applications in drug discovery and development.

References

- Vertex AI Search. (2020).

- PMC - NIH.

- PMC - NIH. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors.

- Patsnap Eureka. (2025).

- Diva-Portal.org. Isocyanates and Amines - Sampling and Analytical Procedures.

- poliuretanos. 1.2.

- PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity.

- Experts@Minnesota. (1987).

- ResearchGate. (2025). (PDF)

- Organic Chemistry Portal.

- PMC - NIH. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

- Arabian Journal of Chemistry. (2017). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea.

- PMC - PubMed Central. (2023). Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches.

- ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?

- PMC - NIH. (2024).

Sources

- 1. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 4. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 5. poliuretanos.net [poliuretanos.net]

- 6. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

- 8. researchgate.net [researchgate.net]

- 9. zypuw.com [zypuw.com]

- 10. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]

- 11. pcimag.com [pcimag.com]

- 12. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of Diphenylmethyl Isocyanate

Introduction: Defining Diphenylmethyl Isocyanate

This compound, also known as (isocyanatomethylene)dibenzene, is an aromatic monoisocyanate with the chemical formula C₁₄H₁₁NO.[1] It possesses a unique structure where a single isocyanate (-NCO) functional group is attached to the central carbon of a diphenylmethane framework. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of specialized urethanes, ureas, and other carbamate derivatives used in the development of novel pharmaceuticals and materials.

It is critical to distinguish this compound (MW: 209.24 g/mol , CAS: 3066-44-2) from the structurally related but chemically distinct family of Diphenylmethane Diisocyanates (MDI) (e.g., 4,4'-MDI, MW: 250.25 g/mol , CAS: 101-68-8).[1][2] MDIs are high-volume industrial chemicals used in polyurethane production and contain two isocyanate groups. The presence of a single, sterically hindered isocyanate group in this compound governs its specific reactivity and dictates a unique spectroscopic signature.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unambiguous identification and characterization of this compound, grounded in established spectroscopic principles.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. Due to the reactivity of the isocyanate group, particularly with water, all NMR experiments must be conducted using anhydrous deuterated solvents.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a direct count and analysis of the distinct proton environments in the molecule. For this compound, the spectrum is predicted to be relatively simple and highly characteristic.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.30 - 7.50 | Multiplet (m) | 10H | Aromatic protons (2 x -C₆H₅) |

| ~ 5.95 | Singlet (s) | 1H | Methine proton (-CH (NCO)-) |

-

Expertise & Causality: The ten aromatic protons are expected to appear as a complex, overlapping multiplet in the typical aromatic region (7.30-7.50 ppm). The key diagnostic signal is the single methine proton. Its downfield shift (~5.95 ppm) is caused by the strong deshielding effects of the adjacent electronegative nitrogen atom and the two phenyl rings. As it has no adjacent protons, this peak appears as a sharp singlet, a definitive feature for this structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon backbone of the molecule, with each unique carbon atom producing a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 138.0 | Quaternary Aromatic Carbon (-C -CH) |

| ~ 129.0 | Aromatic CH |

| ~ 128.8 | Aromatic CH |

| ~ 127.0 | Aromatic CH |

| ~ 125.5 | Isocyanate Carbon (-N=C=O ) |

| ~ 63.0 | Methine Carbon (-CH (NCO)-) |

-

Expertise & Causality: The most characteristic signal is that of the isocyanate carbon, which appears around 125.5 ppm. The methine carbon (~63.0 ppm) is significantly shifted downfield due to the direct attachment of the electronegative nitrogen atom. The aromatic carbons appear in their expected range, with the quaternary carbons to which the methine group is attached appearing furthest downfield within the aromatic cluster.

Experimental Protocol: NMR Data Acquisition

Trustworthiness through Self-Validation: This protocol ensures data integrity by minimizing potential degradation of the analyte.

-

Sample Preparation:

-

Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

-

Accurately weigh approximately 15-20 mg of this compound and dissolve it in ~0.6 mL of anhydrous deuterated chloroform (CDCl₃) within a dry NMR tube.

-

Add a minimal amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube securely, preferably with a cap featuring a PTFE liner, and seal with parafilm to prevent moisture ingress.

-

-

Instrument Setup:

-

Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

-

Shim the instrument to achieve a narrow and symmetrical TMS peak.

-

Acquire ¹H spectra with a sufficient number of scans (typically 16-32) to achieve a high signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum accordingly.

-

Integrate the peaks in the ¹H spectrum to confirm the proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally powerful for identifying the presence of the isocyanate functional group, which produces one of the most intense and recognizable absorption bands in vibrational spectroscopy.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

|---|---|---|---|

| 2275 - 2250 | Very Strong, Sharp | Asymmetric Stretch | -N=C=O Isocyanate [3][4][5] |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

-

Expertise & Causality: The definitive diagnostic peak for this compound is the intense, sharp absorption band between 2275-2250 cm⁻¹.[3][4][5] This band arises from the asymmetric stretching vibration of the -N=C=O cumulene system and is located in a region of the spectrum that is typically free from other interfering signals. Its presence is unequivocal proof of the isocyanate functionality, while its absence would confirm its reaction or degradation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (Neat Liquid):

-

Place one drop of this compound onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin film. Avoid introducing air bubbles.

-

The isocyanate is corrosive and moisture-sensitive; handle with appropriate personal protective equipment (PPE) in a fume hood.

-

-

Data Acquisition:

-

Place the salt plate assembly into the spectrometer's sample holder.

-

Acquire a background spectrum of the empty, clean salt plates.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum should be ratioed against the background to remove atmospheric (H₂O, CO₂) and instrumental interferences.

-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and structural fragments of the molecule, offering powerful confirmation of its identity. Under electron ionization (EI), this compound is expected to undergo a highly predictable fragmentation pattern.

Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Intensity | Assignment / Fragment |

|---|---|---|

| 209 | Medium | [M]⁺, Molecular Ion |

| 167 | High (Base Peak) | [M - NCO]⁺, Diphenylmethyl (Benzhydryl) Cation |

| 166 | Medium-High | [C₁₃H₁₀]⁺, Fluorenyl Cation (from rearrangement) |

| 165 | Medium-High | [C₁₃H₉]⁺, Loss of H₂ from Benzhydryl Cation |

| 91 | Low | [C₇H₇]⁺, Tropylium Cation |

| 77 | Medium | [C₆H₅]⁺, Phenyl Cation |

-

Expertise & Causality: The molecular ion peak [M]⁺ at m/z 209 confirms the molecular weight of the compound. The most significant fragmentation event is the loss of the isocyanate radical (·NCO, mass 42) via alpha-cleavage. This process generates the diphenylmethyl cation (also known as the benzhydryl cation) at m/z 167. This cation is highly stabilized by resonance across both phenyl rings, making it the most abundant fragment and thus the base peak of the spectrum. Further fragmentation of this stable cation leads to the other observed ions.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction:

-

Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatography (GC-MS) interface. GC-MS is preferred as it also provides purity information.

-

-

Ionization:

-

Utilize a standard electron ionization (EI) source, typically operating at 70 eV. This energy level is sufficient to cause reproducible fragmentation patterns.

-

-

Analysis:

-

Scan a mass range appropriate for the analyte, for example, from m/z 40 to 300.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

-

Data Interpretation:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern, identifying the base peak and other significant fragments to confirm the structure.

-

Conclusion: A Unified Spectroscopic Portrait

The structural elucidation of this compound is achieved through the synergistic interpretation of NMR, IR, and MS data.

-

IR spectroscopy provides definitive evidence of the essential -N=C=O functional group via its intense absorption near 2270 cm⁻¹.

-

Mass spectrometry confirms the molecular weight (m/z 209) and reveals the core diphenylmethane structure through its characteristic fragmentation to the stable benzhydryl cation (m/z 167).

-

NMR spectroscopy maps the precise arrangement of the molecule's framework, confirming the 10:1 ratio of aromatic to methine protons (¹H NMR) and the unique chemical environments of all 14 carbon atoms (¹³C NMR).

Together, these techniques provide a robust, self-validating analytical workflow, ensuring the identity, purity, and structural integrity of this compound for researchers and drug development professionals.

References

-

PubChem. (n.d.). Diphenylmethane diisocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Pitsevich, G. A., et al. (2011). Vibrational analysis of 4,4-methylene diphenyl diisocyanate. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Researcher's Guide to the Safe Laboratory Handling of Diphenylmethyl Isocyanate

For the dedicated researcher, scientist, and drug development professional, the pursuit of novel molecular architectures is a journey of precision, innovation, and inherent risk. Among the vast armamentarium of chemical reagents, isocyanates, and specifically diphenylmethyl isocyanate (also known as methylene diphenyl diisocyanate or MDI), represent a class of highly valuable yet hazardous compounds. Their utility in the synthesis of polyurethanes, polyureas, and other polymers is unparalleled, but their reactivity demands a rigorous and informed approach to laboratory safety.[1][2] This in-depth technical guide provides a framework for the safe and effective use of this compound, moving beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation.

The Dual Nature of this compound: A Chemist's Perspective

This compound is a highly reactive compound due to the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O).[1] This reactivity is the very source of its synthetic utility, allowing for facile reactions with nucleophiles such as alcohols, amines, and even water. However, this same reactivity is the foundation of its health hazards. The isocyanate group can readily react with biological macromolecules, such as proteins, leading to a cascade of adverse health effects.[1]

The primary health concerns associated with this compound exposure are respiratory sensitization, which can lead to occupational asthma, and skin sensitization, causing allergic contact dermatitis.[3][4][5] Inhalation of vapors or aerosols is the most significant route of exposure, but dermal contact can also contribute to sensitization.[5][6] Once an individual is sensitized, even minute exposures can trigger a severe asthmatic reaction.[4]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. The table below summarizes key data for the most common isomer, 4,4'-MDI.

| Property | Value | Source |

| Molecular Formula | C15H10N2O2 | [2][7] |

| Molar Mass | 250.25 g/mol | [2][7] |

| Appearance | White to pale yellow solid | [2][7] |

| Melting Point | 38-44 °C | [7] |

| Boiling Point | 392 °C | [7] |

| Flash Point | 196 °C | [7] |

| Vapor Pressure | 0.066 hPa (20 °C) | [7] |

| Water Solubility | Decomposes | [7] |

The reactivity of this compound with common laboratory reagents is a critical consideration for both synthesis and safety. The following diagram illustrates its primary reaction pathways.

Caption: Reactivity of this compound with Common Nucleophiles and Catalysts.

A critical takeaway from this reactivity profile is the vigorous, exothermic reaction with water, which produces insoluble polyurea and carbon dioxide gas.[8] This reaction is a significant safety concern as it can lead to pressure buildup in sealed containers. Similarly, reactions with other nucleophiles like alcohols and amines are also exothermic.[8] Acids and bases can catalyze the polymerization of isocyanates, which can also be highly exothermic and potentially uncontrollable.[8]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The cornerstone of safe isocyanate handling is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate personal protective equipment (PPE).

The Primacy of Engineering Controls

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood.[9] The fume hood provides critical protection against the inhalation of vapors and aerosols. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional safety standards.

For reactions that may be particularly vigorous or have the potential for unexpected exotherms, the use of a blast shield in front of the apparatus within the fume hood is a prudent additional precaution.

Personal Protective Equipment: The Last Line of Defense

While engineering controls are designed to contain the hazard at its source, a comprehensive PPE regimen is mandatory for all personnel handling this compound.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles | Protects against splashes and vapors that can cause severe eye irritation. |

| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact, which can lead to sensitization.[10] Change gloves immediately if contaminated. |

| Body Protection | Laboratory coat (preferably flame-resistant) | Protects against splashes and spills on clothing and skin. |

| Respiratory Protection | An air-purifying respirator with an organic vapor cartridge and a particulate pre-filter may be necessary for certain high-risk procedures or in the event of a spill. Consult your institution's environmental health and safety department for specific guidance on respirator selection and fit-testing. | Provides an additional layer of protection against inhalation of vapors and aerosols, especially in situations where engineering controls may not be sufficient. |

Standard Operating Procedures for Laboratory-Scale Handling

Adherence to well-defined standard operating procedures (SOPs) is crucial for minimizing the risk of exposure to this compound. The following protocols are designed to provide a framework for common laboratory manipulations.

Protocol for Weighing and Transferring this compound

-

Preparation:

-

Don all required PPE (chemical splash goggles, double nitrile gloves, lab coat).

-

Ensure the chemical fume hood is on and operating correctly.

-

Place a tared weigh boat or container on an analytical balance inside the fume hood.

-

Have a container of deactivating solution (see Section 4.1) readily available within the fume hood.

-

-

Dispensing:

-

Carefully open the this compound container inside the fume hood.

-

Slowly and deliberately dispense the desired amount of the solid or liquid into the tared container. Avoid creating dust or splashes.

-

If any material is spilled, immediately cover it with an absorbent material and treat it with the deactivating solution.

-

-

Transfer:

-

Securely cap the original container and the container with the weighed material.

-

Carefully transfer the weighed material to the reaction vessel, which should also be located within the fume hood.

-

-

Cleanup:

-

Decontaminate the weigh boat and any contaminated spatulas or surfaces with the deactivating solution.

-

Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

-

Protocol for a Typical Synthesis Reaction

-

Setup:

-

Assemble the reaction apparatus (e.g., round-bottom flask, condenser, addition funnel) inside the chemical fume hood.

-

Ensure all glassware is dry, as moisture will react with the isocyanate.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

-

Reagent Addition:

-

Dissolve the this compound in an appropriate anhydrous solvent within the reaction flask.

-

Add other reactants, such as alcohols or amines, slowly and in a controlled manner, preferably via an addition funnel.

-

Monitor the reaction temperature closely, especially during the initial stages, as the reaction is likely to be exothermic. Use a cooling bath as necessary to control the temperature.

-

-

Reaction Quenching and Workup:

-

Upon completion of the reaction, any unreacted this compound must be quenched. This can be achieved by the slow and careful addition of a deactivating solution or an alcohol (e.g., isopropanol).

-

Be aware that quenching is also an exothermic process and may generate gas.

-

Proceed with the standard workup procedure for your specific reaction.

-

Emergency Procedures: Preparedness and Response

Even with the most stringent safety protocols, the potential for accidental exposure or spills exists. A well-rehearsed emergency plan is essential.

Spill Management

In the event of a this compound spill, the following steps should be taken:

-

Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

-

Isolate: If it is safe to do so, close the fume hood sash.

-

Secure: Prevent entry into the affected area.

-

Report: Notify your laboratory supervisor and the institution's environmental health and safety department immediately.

-

Decontaminate (if trained and equipped):

-

For small spills within a fume hood, trained personnel wearing appropriate PPE (including respiratory protection) can manage the cleanup.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Slowly add a deactivating solution to the absorbed material. A commonly recommended solution is a mixture of 90% water, 8% concentrated ammonia, and 2% detergent, or a mixture of 10% isopropyl alcohol and 1% ammonia in water.[10]

-

Allow the mixture to stand for at least 30 minutes.

-

Collect the absorbed material in a designated hazardous waste container.

-

Decontaminate the spill area with the deactivating solution, followed by a soap and water wash.

-

The following flowchart outlines the decision-making process for spill response:

Caption: Decision Flowchart for this compound Spill Response.

First Aid for Exposures

Immediate and appropriate first aid is critical in mitigating the health effects of this compound exposure.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Give the person one or two glasses of water to drink. Seek immediate medical attention.

Waste Disposal and Decontamination

Proper disposal of this compound waste and decontamination of laboratory equipment are the final, critical steps in ensuring a safe working environment.

Waste Disposal

All waste materials contaminated with this compound, including unreacted starting material, reaction mixtures, contaminated absorbent materials, and disposable PPE, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Decontamination of Laboratory Equipment

Glassware and other laboratory equipment that have come into contact with this compound must be thoroughly decontaminated before being removed from the fume hood for cleaning.

-

Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the residual isocyanate. Collect this rinse as hazardous waste.

-

Deactivation: Fill or rinse the equipment with a deactivating solution (see Section 4.1) and allow it to stand for at least one hour.

-

Final Cleaning: After deactivation, the equipment can be cleaned using standard laboratory procedures.

Conclusion: A Culture of Safety

The responsible use of this compound in the laboratory is not merely a matter of following a checklist. It requires a deep-seated culture of safety, a thorough understanding of the chemical's properties and hazards, and a commitment to meticulous experimental practice. By integrating the principles and protocols outlined in this guide, researchers can harness the synthetic power of this versatile reagent while ensuring the health and safety of themselves and their colleagues.

References

-

American Chemistry Council. (n.d.). A REVIEW OF WHETHER DERMAL EXPOSURE TO DIISOCYANATES CAUSES OCCUPATIONAL ASTHMA. Retrieved from [Link]

-

Canadian Centre for Occupational Health and Safety. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]

-

Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diphenylmethane diisocyanate. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Reddit. (2021, February 5). Safety measures for working with isocyanate. r/chemistry. Retrieved from [Link]

-

University of Georgia Research. (n.d.). laboratory equipment decontamination guidelines - standard operating procedure. Retrieved from [Link]

-

Fent, K. W., et al. (2025, August 6). A laboratory comparison of analytical methods used for isocyanates. ResearchGate. Retrieved from [Link]

-

Allport, D. C., Gilbert, D. S., & Outterside, S. M. (Eds.). (n.d.). MDI and TDI: Safety, Health and the Environment. The International Isocyanate Institute. Retrieved from [Link]

-

Plehiers, P. M., et al. (n.d.). A brief overview of properties and reactions of diisocyanates. Semantic Scholar. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylene diphenyl diisocyanate. Retrieved from [Link]

-

SKC Inc. (n.d.). DECONtamination Solution, Isocyanates, 1 gal. Retrieved from [Link]

-

Spence, M. W., et al. (2023, April 13). (PDF) Methylene diphenyl diisocyanate occupational exposure data in industry (1998-2020): A descriptive summary from an industrial hygiene perspective. ResearchGate. Retrieved from [Link]

-

Marco Rubber & Plastics. (n.d.). METHYLENE DI0P0PHENYLENE ISOCYANATE Resistant O-Rings and Seals. Retrieved from [Link]

-

L'Espérance, T., et al. (2023, May 25). Comprehensive methylene diphenyl diisocyanate (MDI) evaluation method comparison using a laboratory generation system. PubMed. Retrieved from [Link]

-

ABB. (n.d.). ABB List of Prohibited and Restricted Substances, ver. 1.18. Retrieved from [Link]

-

American Chemistry Council. (n.d.). A REVIEW OF WHETHER DERMAL EXPOSURE TO DIISOCYANATES CAUSES OCCUPATIONAL ASTHMA. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Health Effects of Diisocyanates: Guidance for Medical Personnel. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

-

Kim, C. W., et al. (n.d.). Review of the occupational exposure to isocyanates: Mechanisms of action. PMC - NIH. Retrieved from [Link]

-

Wayne State University Research. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

-

PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]

-

Baur, X. (n.d.). Environmental Isocyanate-Induced Asthma: Morphologic and Pathogenetic Aspects of an Increasing Occupational Disease. PMC - PubMed Central. Retrieved from [Link]

-

ChemBK. (n.d.). Diphenylmethyl Diisocyanate. Retrieved from [Link]

-

Alving, K., et al. (2025, October 28). Occupational asthma following single exposure to polyurethane foam containing methylene diphenyl diisocyanate. Diva-portal.org. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Isocyanates - Hazard Recognition. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Lab safety alert: a real case of isocyanate exposure | Request PDF. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Toxicology: Isocyanates Profile. Retrieved from [Link]

-

Lee, Y. M., et al. (2008, January 15). Update on the Pathogenic Mechanisms of Isocyanate-induced Asthma. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Isocyanate reactions in and with N,N-dimethylformamide. Retrieved from [Link]

-

Pawlak, M., et al. (2024, July 15). "Isocyanates and isocyanides - life-threatening toxins or essential compounds?". PubMed. Retrieved from [Link]

-

L'Espérance, T., et al. (2023, April 13). (PDF) Comprehensive Methylene Diphenyl Diisocyanate (MDI) Evaluation Method Comparison Using a Laboratory Generation System. ResearchGate. Retrieved from [Link]

-

Ultrimax Coatings. (2020, October 26). Isocyanate Exposure and Occupational Asthma Risks in Spray Booths & Paint Shops. Retrieved from [Link]

-

Coisne, C., et al. (2025, August 5). Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Request PDF. ResearchGate. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Methylene diphenyl diisocyanate - Wikipedia [en.wikipedia.org]

- 3. Diphenylmethane diisocyanate | C15H10N2O2 | CID 7570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanchemistry.com [americanchemistry.com]

- 5. epa.gov [epa.gov]

- 6. americanchemistry.com [americanchemistry.com]

- 7. chembk.com [chembk.com]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reddit.com [reddit.com]

The Solubility of Diphenylmethyl Isocyanate in Organic Solvents: A Comprehensive Technical Guide for Researchers

Introduction: Understanding the Significance of Diphenylmethyl Isocyanate Solubility

This compound, more commonly known as Methylene Diphenyl Diisocyanate (MDI), is a cornerstone of the polyurethane industry.[1][2] Its high reactivity, stemming from the two isocyanate (-NCO) groups, allows it to form the urethane linkages that constitute the backbone of a vast array of materials, from rigid insulation foams to flexible elastomers and high-performance adhesives. For researchers, scientists, and drug development professionals, a thorough understanding of MDI's solubility in organic solvents is not merely a matter of physical chemistry; it is a critical parameter that dictates reaction kinetics, processability, and the ultimate properties of the resulting materials.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound, moving beyond simple qualitative descriptors to explore the underlying principles, experimental methodologies for its determination, and the crucial safety considerations associated with handling this highly reactive compound.

Core Principles: The Interplay of Structure, Polarity, and Reactivity

The solubility of a chemical compound is governed by the adage "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent. This compound is a complex molecule with distinct structural features that influence its solubility:

-

Aromatic Rings: The two phenyl rings contribute to a significant nonpolar character, favoring interactions with aromatic and nonpolar solvents through van der Waals forces.

-

Isocyanate Groups (-NCO): These groups are highly polar and electrophilic, capable of forming dipole-dipole interactions and reacting readily with nucleophiles.[3]

-

Molecular Structure: Commercial MDI is often a mixture of isomers (4,4'-MDI, 2,4'-MDI, and 2,2'-MDI) and polymeric MDI (pMDI).[2] The isomeric composition and degree of polymerization can affect the molecule's packing efficiency in a crystal lattice and its overall polarity, thereby influencing solubility.

A crucial consideration for MDI is its high reactivity. In the presence of protic solvents containing active hydrogen atoms, such as alcohols and amines, a chemical reaction will occur, leading to the formation of urethanes and ureas, respectively.[3] In these cases, the observed "solubility" is in fact a reflection of the dissolution of the newly formed products. Therefore, true solubility is best determined in aprotic solvents that do not react with the isocyanate groups.

Qualitative Solubility of this compound

Based on available literature, this compound exhibits solubility in a range of aprotic organic solvents. It is important to note that it is not soluble in water; instead, it reacts with water to form insoluble polyureas.[1][2][4][5]

| Solvent Class | Solvent Example | Qualitative Solubility | Reference |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | [4] |

| Aliphatic Hydrocarbons | Kerosene, Octane | Soluble | [4] |

| Ketones | Acetone | Soluble | |

| Nitro-aromatics | Nitrobenzene | Soluble |

Experimental Protocol: Quantitative Determination of Solubility

Determining the precise solubility of a reactive compound like MDI requires a carefully designed experimental approach that minimizes reaction with atmospheric moisture and utilizes an appropriate analytical technique for quantification. The following protocol is based on the isothermal equilibrium method, a robust technique for measuring the solubility of a solid in a liquid.

I. Principle

An excess of solid this compound is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of MDI in the saturated supernatant is determined. Due to the high reactivity of the isocyanate group, direct quantification can be challenging. A common and reliable method is to derivatize the MDI in the saturated solution with an amine, such as di-n-butylamine, to form a stable urea derivative, which can then be accurately quantified using High-Performance Liquid Chromatography (HPLC).

II. Materials and Equipment

-

This compound (analytical standard)

-

Anhydrous organic solvents (HPLC grade)

-

Di-n-butylamine (reagent grade)

-

Standardized hydrochloric acid (HCl) solution (for titration, if used as an alternative quantification method)

-

Bromophenol blue indicator

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Calibrated pipettes and syringes

-

Syringe filters (PTFE, 0.22 µm)

-

HPLC system with a UV detector

-

Analytical balance

III. Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

IV. Step-by-Step Procedure

-

Preparation of Saturated Solutions: a. Into a series of appropriately labeled glass vials, add an excess amount of this compound. The excess is crucial to ensure a saturated solution is formed. b. Using a calibrated pipette, add a known volume of the desired anhydrous organic solvent to each vial. c. Immediately and tightly cap the vials with PTFE-lined screw caps to prevent solvent evaporation and ingress of atmospheric moisture.

-

Equilibration: a. Place the sealed vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25°C). b. Agitate the vials for a sufficient duration (e.g., 24 to 48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved MDI.

-

Separation of Undissolved Solute: a. After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle. b. To ensure complete removal of the solid phase, centrifuge the vials at a moderate speed. c. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated syringe, taking care not to disturb the solid pellet. d. For an extra measure of certainty, pass the withdrawn supernatant through a 0.22 µm PTFE syringe filter into a clean, dry vial.

-

Quantification via HPLC with Derivatization: a. From the filtered saturated solution, take a precise aliquot and transfer it to a new vial. b. Add a known excess of a standardized solution of di-n-butylamine in an appropriate solvent. The amine will react stoichiometrically with the isocyanate groups to form a stable urea derivative. c. Allow sufficient time for the derivatization reaction to go to completion (e.g., 30 minutes at room temperature). d. Prepare a series of calibration standards by reacting known concentrations of MDI with an excess of the di-n-butylamine solution. e. Analyze the derivatized sample and calibration standards by HPLC with a UV detector. The concentration of the MDI-urea derivative in the sample can be determined from the calibration curve. f. Back-calculate the original concentration of MDI in the saturated solution, accounting for any dilutions made during the derivatization step.

Safety and Handling: A Non-Negotiable Priority

This compound is a hazardous substance that requires strict safety protocols.

-

Respiratory Sensitizer: MDI is a potent respiratory sensitizer. Inhalation of vapors or aerosols can lead to asthma-like symptoms, which can be life-threatening and permanent.[6] All handling of MDI should be conducted in a well-ventilated fume hood.

-

Skin and Eye Irritant: Direct contact can cause severe skin and eye irritation, and may also lead to skin sensitization.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Reactivity with Water: MDI reacts with water to produce carbon dioxide gas. This can lead to a dangerous pressure buildup in sealed containers. Therefore, MDI should be stored in tightly sealed containers in a dry environment, and any contaminated containers should not be resealed.

Conclusion: Enabling Informed Research and Development

A comprehensive understanding of the solubility of this compound in organic solvents is fundamental for its effective and safe use in research and development. By employing rigorous experimental methodologies, such as the isothermal equilibrium method coupled with derivatization and HPLC analysis, researchers can obtain accurate and reliable quantitative solubility data. This knowledge is paramount for optimizing reaction conditions, controlling polymer morphology, and ensuring the safety of all personnel handling this versatile and highly reactive chemical.

References

-

ChemBK. Diphenylmethyl Diisocyanate. [Link]

-

Pinnacle West. MATERIAL SAFETY DATA SHEET - Polymeric Diphenylmethane Diisocyanate (pMDI). [Link]

-

PubChem. Diphenylmethane diisocyanate. [Link]

-

AMD Distribution. SAFETY DATA SHEET - Polymeric Diphenylmethane Diisocyanate. [Link]

-

American Chemistry Council. What is MDI? [Link]

-

National Center for Biotechnology Information. Table 7-1, Analytical Methods for Determining TDI and MDI in Biological Materials. [Link]

-

U.S. Environmental Protection Agency. MDI Screening Procedure. [Link]

-

OSTI.GOV. A comparison of methods for the determination of diphenylmethane diisocyanate (MDI) in air samples. [Link]

-

Taylor & Francis Online. Determination of the solubility of 2,4'-methylene diphenyl diisocyanate (MDI) in Elendt M4 medium at 295 K. [Link]

-

Taylor & Francis Online. Full article: Determination of the solubility of 2,4'-methylene diphenyl diisocyanate (MDI) in Elendt M4 medium at 295 K. [Link]

-

ResearchGate. Determination of the solubility of 2,4'-methylene diphenyl diisocyanate (MDI) in Elendt M4 medium at 295 K. [Link]

-

PubChem. Diphenylmethane diisocyanate. [Link]

-

Atmospheric Chemistry and Physics. Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. [Link]

-

Nanopartikel info. Procedure for solubility testing of NM suspension. [Link]

-

U.S. Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]

-

National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Wikipedia. Methylene diphenyl diisocyanate. [Link]

-

Diva-Portal.org. Isocyanates and Amines - Sampling and Analytical Procedures. [Link]

Sources

- 1. Diphenylmethane diisocyanate | C15H10N2O2 | CID 7570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylene diphenyl diisocyanate - Wikipedia [en.wikipedia.org]

- 3. DIPHENYLMETHANE DIISOCYANATE (MDI) [inchem.org]

- 4. americanchemistry.com [americanchemistry.com]

- 5. ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. tandf.figshare.com [tandf.figshare.com]

An In-Depth Technical Guide to the Derivatization of Nucleophiles Using Diphenylmethyl Isocyanate: Mechanism, Protocol, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Derivatization in Modern Analytics

In the landscape of analytical and synthetic chemistry, derivatization stands as a cornerstone technique, transforming analytes into forms more amenable to separation, detection, and quantification. This is particularly crucial in fields like drug development and metabolomics, where the inherent properties of a molecule—such as polarity, volatility, or the absence of a chromophore—can hinder its accurate analysis. By chemically modifying a target functional group, derivatization can enhance a molecule's chromatographic behavior, improve its ionization efficiency in mass spectrometry, and introduce a detectable label for UV-Vis or fluorescence spectroscopy[1][2][3].

Diphenylmethyl isocyanate emerges as a potent and versatile reagent in this context. Its utility lies in the highly electrophilic nature of the isocyanate group (-N=C=O), which readily undergoes nucleophilic attack by compounds containing active hydrogen atoms, such as amines, alcohols, and thiols. The addition of the bulky, non-polar diphenylmethyl group not only facilitates the separation of the resulting derivatives by techniques like reversed-phase high-performance liquid chromatography (HPLC) but also imparts distinct mass spectral characteristics, aiding in identification.

This guide, intended for the discerning researcher, offers a deep dive into the mechanism of action of this compound in derivatization. It moves beyond a mere recitation of steps to provide a causal understanding of the reaction, grounded in principles of organic chemistry. We will explore the nuances of its reactivity, present a validated experimental protocol, and discuss the critical parameters that ensure a robust and reproducible derivatization process.

The Heart of the Reaction: The Electrophilic Isocyanate Moiety

The reactivity of this compound is fundamentally governed by the electronic structure of the isocyanate group. The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, creating a significant dipole moment and rendering the carbon atom highly electrophilic. This makes it an excellent target for nucleophilic attack.

The general mechanism for the derivatization of nucleophiles (represented as Nu-H) with this compound proceeds via a nucleophilic addition to the carbonyl carbon of the isocyanate. This reaction is typically rapid and proceeds to completion under mild conditions.

Sources

Diphenylmethyl Isocyanate: A Cornerstone of High-Performance Polyurethane Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylmethyl isocyanate (MDI) stands as one of the most critical building blocks in the world of polymer chemistry, forming the basis for a vast array of polyurethane materials.[1] Its inherent structural rigidity and versatile reactivity allow for the precise engineering of polymers with properties ranging from rigid, insulating foams to high-strength, flexible elastomers. This guide provides an in-depth exploration of MDI, detailing its chemical nature, its fundamental role in polyurethane synthesis, and the causal relationships between its molecular structure and the macroscopic properties of the resulting polymers. We will dissect the reaction mechanisms, provide field-proven experimental protocols for synthesis and characterization, and discuss the applications of MDI-based polyurethanes, with a focus on contexts relevant to research and development professionals.

Introduction: The Architecture of Polyurethanes

Polyurethanes (PUs) are a unique class of block copolymers, distinguished by the urethane linkage (-NH-CO-O-) in their polymer backbone.[1][2] Their remarkable versatility stems from their segmented structure, which consists of alternating "hard" and "soft" segments.[3][4]

-

Soft Segments: Typically derived from long-chain polyols (polyesters or polyethers), these segments are flexible and amorphous, imparting elasticity and a low glass transition temperature (Tg) to the material.[4]

-

Hard Segments: Formed by the reaction of a diisocyanate with a short-chain diol (a chain extender), these segments are rigid and capable of strong intermolecular interactions, such as hydrogen bonding.[3][4]

The microphase separation of these hard segments into ordered domains within the flexible soft segment matrix is the primary determinant of a polyurethane's mechanical and thermal properties.[4] this compound, due to its aromatic and rigid structure, is a preeminent choice for creating robust hard segments in high-performance polyurethanes.

The Core Component: this compound (MDI)

MDI is an aromatic diisocyanate that is the most-produced diisocyanate globally.[5] It is synthesized commercially via the phosgenation of methylenedianiline (MDA), which itself is produced from the condensation of aniline and formaldehyde.[1][6]

Isomeric Forms and Reactivity

MDI exists in three primary isomers: 4,4'-MDI, 2,4'-MDI, and 2,2'-MDI.[5] The commercial landscape is dominated by 4,4'-MDI and mixtures containing the 2,4' isomer.

-

4,4'-MDI: The most widely used isomer, featuring a symmetric structure with two highly reactive isocyanate (-NCO) groups.[5]

-

2,4'-MDI: An asymmetric isomer where the two -NCO groups exhibit significantly different reactivities. The isocyanate group at the 4-position is substantially more reactive than the sterically hindered group at the 2-position.[5] This differential reactivity is a critical tool for chemists, allowing for controlled, stepwise polymerization.

Pure MDI vs. Polymeric MDI (PMDI)

It is crucial to distinguish between the two main forms of MDI available commercially:

-

Pure MDI: Typically refers to a mixture of 4,4'-MDI with a small amount of the 2,4'-MDI isomer. It is a solid at room temperature.[7]

-

Polymeric MDI (PMDI): A complex mixture containing monomeric MDI (primarily 4,4'-MDI) along with higher molecular weight oligomers containing three or more aromatic rings.[7][8] PMDI is a liquid at room temperature and is the most common form used in industry, especially for rigid foams.[7][9]

| Property | Value for 4,4'-MDI | Reference |

| Chemical Formula | C₁₅H₁₀N₂O₂ | [5] |

| Molar Mass | 250.25 g/mol | [5] |